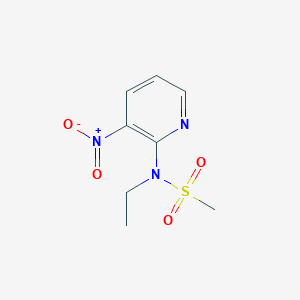

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-3-10(16(2,14)15)8-7(11(12)13)5-4-6-9-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEIRBBVPJCFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(C=CC=N1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide

Executive Summary

N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide represents a specialized, high-value intermediate in the synthesis of fused nitrogen heterocycles, specifically imidazo[4,5-b]pyridines . While the molecule itself is rarely the final active pharmaceutical ingredient (API), its structural architecture—combining an electron-deficient nitropyridine core with a sulfonamide "handle"—makes it a critical pivot point in drug discovery campaigns targeting kinase inhibition, GPCR modulation, and mitotic regulation.

This guide analyzes the physicochemical profile, validated synthetic pathways, and mechanistic reactivity of this scaffold, providing a blueprint for its application in high-throughput library generation and lead optimization.

Structural Architecture & Physicochemical Profile

Molecular Anatomy

The molecule consists of three distinct pharmacophoric and reactive domains:

-

The Pyridine Core: The 3-nitro substitution creates a highly electron-deficient ring system, significantly lowering the pKa of the pyridine nitrogen and activating the C2 position for nucleophilic attacks (prior to sulfonylation).

-

The Sulfonamide Linker: The methanesulfonyl group acts as a strong electron-withdrawing group (EWG), modulating the electron density of the exocyclic nitrogen.

-

The N-Ethyl Tail: Provides lipophilicity and steric bulk, often utilized to probe hydrophobic pockets in enzyme active sites during SAR (Structure-Activity Relationship) studies.

Steric & Electronic Dynamics

The juxtaposition of the bulky 3-nitro group and the N-ethyl-N-methanesulfonyl moiety at the 2-position induces significant steric strain.

-

Atropisomerism Potential: The steric clash between the nitro oxygen and the ethyl/sulfonyl groups forces the exocyclic nitrogen out of planarity with the pyridine ring. This "twisted" conformation is critical for solubility but can complicate crystal packing.

-

Electronic Push-Pull: The nitro group withdraws electron density via resonance and induction, while the sulfonamide nitrogen (though withdrawn by the sulfonyl group) still possesses lone pair character that can interact with the ring, albeit weakly compared to a free amine.

Key Physicochemical Data

Data summarized for rapid reference.

| Property | Value (Predicted/Experimental) | Significance |

| Formula | C₈H₁₁N₃O₄S | Core stoichiometry |

| Molecular Weight | 245.26 g/mol | Fragment-based drug design compliant |

| LogP (Calc) | ~1.2 - 1.5 | Favorable lipophilicity for membrane permeability |

| TPSA | ~95 Ų | Good oral bioavailability potential (<140 Ų) |

| H-Bond Acceptors | 5 | High interaction potential with solvent/targets |

| H-Bond Donors | 0 | Fully substituted nitrogen (no NH) |

Synthetic Protocols & Methodology

The synthesis of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide is most robustly achieved via a stepwise Nucleophilic Aromatic Substitution (SNAr) followed by N-Sulfonylation . Direct sulfonylation of 2-amino-3-nitropyridine followed by alkylation is often plagued by regioselectivity issues (ring vs. exocyclic nitrogen alkylation).

Validated Synthetic Route (Graphviz)

Step-by-Step Protocol

Step 1: SNAr Displacement (Formation of Secondary Amine)

-

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Triethylamine (1.5 eq).

-

Solvent: THF or Ethanol.

-

Procedure:

-

Dissolve 2-chloro-3-nitropyridine in THF at 0°C.

-

Add ethylamine solution dropwise to control the exotherm (SNAr on nitropyridines is highly exothermic).

-

Stir at RT for 2–4 hours. Monitor by TLC (The yellow starting material will shift to a deep orange/red product).

-

Workup: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine.

-

Yield Expectation: >90% (Quantitative conversion is common).

-

Step 2: N-Sulfonylation

-

Reagents: 2-(Ethylamino)-3-nitropyridine (Intermediate), Methanesulfonyl chloride (MsCl, 1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).

-

Solvent: Anhydrous DMF or THF.

-

Procedure:

-

Dissolve the intermediate in anhydrous DMF under Nitrogen/Argon atmosphere.

-

Cool to 0°C. Add NaH portion-wise. Caution: Hydrogen gas evolution.

-

Stir for 30 mins to ensure deprotonation (formation of the amide anion).

-

Add MsCl dropwise. The reaction may darken.

-

Allow to warm to RT and stir for 2–6 hours.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Purification: Extract with EtOAc. Column chromatography is usually required to remove unreacted starting material or O-sulfonylated byproducts (rare but possible).

-

Mechanistic Reactivity & Applications[1][2][3]

The "Imidazopyridine Gateway"

The primary utility of this scaffold lies in its reduction. The nitro group can be reduced to an amine, generating a vicinal diamine system. This is the precursor to Imidazo[4,5-b]pyridines , a privileged scaffold in oncology (e.g., Vejurafenib analogs).

The presence of the N-sulfonamide group during this reduction offers a unique advantage: it protects the secondary amine from side reactions and can be retained in the final heterocycle to modulate solubility, or cleaved later.

Cyclization Mechanism (Graphviz)

Critical Process Parameters (CPPs)

-

Regioselectivity of Sulfonylation: The steric bulk of the ethyl group actually helps selectivity. In the absence of the ethyl group (primary amine), bis-sulfonylation is a common impurity. The N-ethyl group forces mono-sulfonylation.

-

Nitro Group Stability: Avoid using strong reducing agents (like LiAlH₄) if the goal is to keep the sulfonamide intact, as sulfonamides can sometimes be cleaved under harsh reductive conditions. Catalytic hydrogenation (H₂/Pd-C) or Iron/Acetic acid are preferred for nitro reduction.

References

-

Nucleophilic Aromatic Substitution on Nitropyridines

- BenchChem Protocols. "Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines."

-

Synthesis of Imidazo[4,5-b]pyridines

-

Sulfonamide Alkylation & Reactivity

-

General Reactivity of 2-Chloro-3-nitropyridine

-

MDPI Molecules. "Synthesis of 2-Methyl-3-nitropyridines... and Their Reactions with S-Nucleophiles." (2020).[3]

-

Sources

A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 2-Amino-3-nitropyridine Sulfonamide Derivatives

Abstract This technical guide provides an in-depth exploration of 2-amino-3-nitropyridine sulfonamide derivatives, a class of compounds with significant potential in medicinal chemistry. By strategically combining the versatile 2-amino-3-nitropyridine scaffold with the pharmacologically privileged sulfonamide moiety, these derivatives emerge as promising candidates for targeted therapeutic applications. This document details robust synthetic methodologies, protocols for purification and characterization, and comprehensive frameworks for evaluating their biological activity, with a primary focus on their roles as carbonic anhydrase inhibitors and anticancer agents. The content is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights required to advance research in this area, bridging the gap from molecular design to preclinical assessment.

Introduction: The Scientific Rationale

The design of novel therapeutic agents often involves the strategic combination of chemical scaffolds known to possess distinct, favorable biological properties. The fusion of the 2-amino-3-nitropyridine core with a sulfonamide functional group is a prime example of this design principle, aiming to create molecules with enhanced potency, selectivity, and novel mechanisms of action.

The 2-Amino-3-nitropyridine Scaffold: A Versatile Building Block

2-Amino-3-nitropyridine is a key chemical intermediate used extensively in organic synthesis and drug discovery.[1] Its structure, featuring an amino group for further derivatization and a nitro group that can modulate electronic properties or be reduced to a reactive amine, makes it a highly versatile starting material.[2] This scaffold serves as a precursor for a variety of biologically active molecules, including compounds with antibacterial, antifungal, and herbicidal properties.[3][4] The pyridine ring itself is a common feature in many pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.

The Sulfonamide Pharmacophore: A Privileged Moiety in Medicinal Chemistry

The sulfonamide group (-SO₂NH₂) is one of the most important pharmacophores in modern medicine.[5][6] Since the discovery of antibacterial sulfa drugs, this functional group has been incorporated into a vast array of therapeutic agents.[7][8] Sulfonamides exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antiviral, diuretic, and hypoglycemic effects.[5][6][9] A significant portion of their anticancer and antiglaucoma activity stems from their ability to potently inhibit carbonic anhydrase enzymes.[10][11][12] With over 150 FDA-approved drugs containing a sulfonyl group, its role in successful drug design is well-established.[13]

Rationale for Derivatization: A Synergy of Scaffolds

The conjugation of various sulfonyl chlorides with the 2-amino group of 2-amino-3-nitropyridine yields N-(3-nitropyridin-2-yl)sulfonamide derivatives. This molecular design is underpinned by a compelling scientific rationale:

-

Targeting Carbonic Anhydrases: The sulfonamide group is the quintessential zinc-binding group for inhibiting carbonic anhydrase (CA) enzymes.[12] The pyridine ring can form additional interactions within the enzyme's active site, potentially enhancing binding affinity and conferring selectivity for specific CA isoforms, such as the tumor-associated CA IX and CA XII.[14][15]

-

Developing Anticancer Agents: Both sulfonamides and substituted pyridines are independently recognized for their anticancer properties.[5][13][16] Their combination may lead to synergistic effects or novel mechanisms of action, including the disruption of microtubule assembly, cell cycle arrest, or the inhibition of key signaling pathways.[5]

-

Modulating Physicochemical Properties: The aromatic or heterocyclic group attached to the sulfonamide can be systematically varied to fine-tune the molecule's solubility, lipophilicity, and pharmacokinetic profile, which are critical for drug development.

Synthetic Pathways and Methodologies

The synthesis of 2-amino-3-nitropyridine sulfonamide derivatives is a straightforward process rooted in well-established chemical reactions. A self-validating protocol requires careful execution, purification, and rigorous characterization to confirm the identity and purity of the final compounds.

Synthesis of the Core Intermediate: 2-Amino-3-nitropyridine

The starting material can be synthesized via several routes. One common and efficient method involves the ammonolysis of 2-chloro-3-nitropyridine.[3]

Figure 1: Synthesis of 2-Amino-3-nitropyridine.

Experimental Protocol: Synthesis of 2-Amino-3-nitropyridine[3]

-

Reaction Setup: Add 2-chloro-3-nitropyridine (e.g., 4 g, 25.23 mmol) to a high-pressure sealed reaction tube.

-

Reagent Addition: Carefully add an excess of aqueous ammonia solution (e.g., 200 equivalents, ~8.6 g) to the tube.

-

Reaction Execution: Seal the tube tightly and heat the reaction mixture to 90°C in an oil bath. Maintain vigorous stirring at this temperature for 16 hours.

-

Scientist's Note: The use of a sealed tube is critical to prevent the escape of ammonia gas and to allow the reaction to proceed at a temperature above the boiling point of the ammonia solution, thereby increasing the reaction rate.

-

-

Work-up and Isolation: After 16 hours, cool the reaction mixture to room temperature, then further cool in an ice bath to 0°C to maximize precipitation.

-

Purification: Collect the resulting yellow solid by vacuum filtration. Wash the solid with cold deionized water to remove residual salts.

-

Drying: Dry the product under vacuum to yield 2-amino-3-nitropyridine.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass [M+H]⁺ is 140.11.[3]

General Synthesis of N-(3-nitropyridin-2-yl)sulfonamides

The target sulfonamides are generally prepared by reacting 2-amino-3-nitropyridine with a variety of substituted aryl or heteroarylsulfonyl chlorides in the presence of a base.

Figure 2: General synthesis of target sulfonamides.

Experimental Protocol: General Synthesis of Sulfonamide Derivatives

-

Reaction Setup: Dissolve 2-amino-3-nitropyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Base Addition: Add anhydrous pyridine (2.0-3.0 equivalents) to the solution and cool the flask to 0°C in an ice bath.

-

Scientist's Note: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the reaction. Anhydrous conditions are essential to prevent hydrolysis of the reactive sulfonyl chloride.

-

-

Reagent Addition: Dissolve the desired arylsulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Verify the structure and purity of the final sulfonamide derivatives via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Key Therapeutic Applications and Biological Evaluation

The synthesized derivatives should be evaluated for biological activity relevant to their design. The primary applications explored here are carbonic anhydrase inhibition and anticancer activity.

Application as Carbonic Anhydrase Inhibitors

CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[12] Inhibition of specific isoforms is a validated therapeutic strategy. For example, inhibiting CA II is used to treat glaucoma, while inhibiting tumor-associated CA IX and XII is a promising approach in oncology.[14][15] Sulfonamides inhibit CAs by coordinating to the catalytic Zn²⁺ ion in the active site, displacing the zinc-bound water/hydroxide molecule.

Figure 3: Sulfonamide binding to the CA active site.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow CO₂ hydration assay to determine inhibition constants (Ki).[15]

-

Enzyme and Buffer Preparation: Prepare a solution of the purified human CA isozyme (e.g., hCA I, II, IX, or XII) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Inhibitor Preparation: Prepare stock solutions of the synthesized sulfonamide derivatives in DMSO. Create serial dilutions to achieve a range of final assay concentrations.

-

Assay Execution: The assay measures the enzyme-catalyzed hydration of CO₂. This is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol) at a specific wavelength.

-

Mix the enzyme solution with varying concentrations of the inhibitor and incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Rapidly mix this enzyme-inhibitor solution with a CO₂-saturated buffer solution in a stopped-flow spectrophotometer.

-

Record the initial rates of the reaction by monitoring the absorbance change over time.

-

-

Data Analysis: Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) by plotting the enzyme activity against the logarithm of the inhibitor concentration.

-

Ki Determination: Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and the enzyme's Michaelis constant (Km) for the substrate.

Table 1: Representative Carbonic Anhydrase Inhibition Data

| Compound | R-Group (on Sulfonamide) | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII |

|---|---|---|---|---|---|

| A | 4-Methylphenyl | 154.7 | 37.2 | 34.2 | 90.8[15] |

| B | 4-Chlorophenyl | 6.2 | 8.0 | 165.2 | 65.7[15] |

| C | 4-Fluorophenyl | 481.0 | 72.5 | 130.8 | 94.8[15] |

| D | Phenyl | 3822 | 866.7 | 450.2 | 271.1[15] |

| Acetazolamide | (Reference Drug) | 250.0 | 12.1 | 25.8 | 5.7[15] |

Application as Anticancer Agents

The antiproliferative activity of the synthesized compounds can be assessed against a panel of human cancer cell lines. This provides crucial data on their potency and cancer cell type selectivity.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized sulfonamide derivatives (typically from a DMSO stock) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Scientist's Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.

Table 2: Representative Anticancer Cytotoxicity Data

| Compound | R-Group (on Sulfonamide) | IC₅₀ (µM) vs MCF-7 (Breast) | IC₅₀ (µM) vs A549 (Lung) | IC₅₀ (µM) vs PC-3 (Prostate) |

|---|---|---|---|---|

| E | 4-(N,N-dimethylamino)phenyl | 1.2[13] | 2.1 | 1.5[13] |

| F | 4-Methylphenyl | 4.9[13] | 3.8 | 2.5[13] |

| G | 4-Fluorophenyl | 9.1 | 7.7[13] | 8.2 |

| Doxorubicin | (Reference Drug) | ~2.5 | ~1.8 | ~3.0 |

Structure-Activity Relationships (SAR)

Analyzing the data from biological assays allows for the elucidation of Structure-Activity Relationships (SAR), which are crucial for guiding the next cycle of drug design.

Figure 4: Key points for Structure-Activity Relationship analysis.

Conclusion and Future Perspectives

2-Amino-3-nitropyridine sulfonamide derivatives represent a promising class of compounds with tunable biological activities. The synthetic routes are robust and allow for extensive chemical diversification. The primary therapeutic potentials lie in the development of isoform-selective carbonic anhydrase inhibitors for oncology and ophthalmology, as well as novel antiproliferative agents.

Future research should focus on:

-

Expansion of the Chemical Library: Synthesizing derivatives with a wider range of substituents on the arylsulfonyl ring to further probe the SAR.

-

Mechanism of Action Studies: For potent anticancer compounds, elucidating the specific molecular mechanism (e.g., cell cycle analysis, apoptosis assays, tubulin polymerization assays) is essential.

-

In Vivo Evaluation: Advancing the most promising lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Reduction of the Nitro Group: Exploring the chemical transformation of the 3-nitro group to a 3-amino group post-sulfonamide formation to create a new library of 2,3-diaminopyridine derivatives, which could possess different biological activities and receptor interaction profiles.

This guide provides a comprehensive framework for the systematic investigation of 2-amino-3-nitropyridine sulfonamides, from their rational design and synthesis to their thorough biological characterization, paving the way for the discovery of new therapeutic leads.

References

- TargetMol. 2-Amino-3-nitropyridine.

- Poulsen, S. A., & Casini, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75.

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.

- (This reference was not used as it pertains to 2-amino-3-cyanopyridine derivatives, which are structurally distinct

- Y-S, Lee, et al. (Date not available). Studies on anticoccidial agents. 13.

- Al-Warhi, T., et al. (Date not available). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC.

- (2021, September 1).

- (2023, December). Synthesis and antitumorigenesis effect of novel 2-amino-3-cyano pyridine derivatives containing sulfonamide moiety against breast cancer.

- (2021, December 15).

- ChemicalBook. (2026, January 13). 2-Amino-3-nitropyridine Chemical Properties, Uses, Production.

- Arborpharm. Cas No.4214-75-9 2-Amino-3-nitropyridine.

- (PDF) Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.

- (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

- Sigma-Aldrich. 2-Amino-3-nitropyridine 99 4214-75-9.

- Angeli, A., et al. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.

- (2014, March 26). Preparation method of 2-amino-3-nitro pyridine.

- (PDF) Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives.

- (2013, April 15). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. PubMed.

- Sławiński, J., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.

- Bîrceanu, D., et al. (2021, November 20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC.

- Adole, V. A., et al. (Date not available). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology.

- (PDF) Structural and Theoretical Studies of 2-amino-3-nitropyridine.

- (This reference was not used as it pertains to 2-aminopyrimidine derivatives, which are structurally distinct

- Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.

Sources

- 1. 2-Amino-3-nitropyridine_TargetMol [targetmol.com]

- 2. 2-氨基-3-硝基吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-3-nitropyridine | 4214-75-9 [chemicalbook.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciepub.com [sciepub.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies | MDPI [mdpi.com]

- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Nitropyridine vs. Nitroaniline Sulfonamides in Drug Design

Executive Summary

This guide provides a technical analysis of the structural, physicochemical, and synthetic divergences between nitropyridine and nitroaniline sulfonamide scaffolds. While both classes share the core sulfonamide pharmacophore (

For drug development professionals, the strategic switch from a nitroaniline to a nitropyridine core is often driven by the need to lower

Electronic & Physicochemical Divergence

The fundamental difference lies in the electronic deficiency of the pyridine ring compared to the benzene ring. This "Pyridine Nitrogen Effect" synergizes with the electron-withdrawing nitro group (

Acidity ( ) and Ionization

The sulfonamide

-

Nitroaniline Sulfonamides: The nitro group exerts a strong electron-withdrawing effect (

, -

Nitropyridine Sulfonamides: The pyridine nitrogen adds a significant electron-withdrawing vector (

and

Implication: At physiological pH (7.4), nitropyridine derivatives are more likely to exist in their ionized (anionic) form. This dramatically improves aqueous solubility but may reduce passive membrane permeability due to the charge penalty.

Lipophilicity ( vs. )

-

: Replacing a benzene ring with pyridine typically lowers

-

Solubility: The combination of lower intrinsic lipophilicity and higher ionization fraction (lower

) makes nitropyridine sulfonamides significantly more water-soluble than their nitroaniline counterparts.

Data Summary Table

| Feature | Nitroaniline Sulfonamide | Nitropyridine Sulfonamide | Impact on Drug Design |

| Core Ring | Benzene (Electron Rich/Neutral) | Pyridine (Electron Deficient) | Pyridine improves solubility. |

| Sulfonamide | ~6.5 – 8.5 | ~5.0 – 7.0 | Nitropyridines are more ionized at pH 7.4. |

| Electronic Nature | Activated for | Activated for | Determines synthetic route. |

| H-Bonding | Donor ( | Donor ( | Pyridine |

| Metabolic Risk | Nitro reduction (Toxicophore) | Nitro reduction (Toxicophore) | Both carry genotoxicity risks. |

Synthetic Methodologies: The Advantage

The most distinct practical difference lies in the synthesis of the amine precursor or the final sulfonamide coupling.

Nucleophilic Aromatic Substitution ( )

The pyridine ring is highly susceptible to nucleophilic attack, especially when activated by a nitro group.

-

Nitropyridine Route: Halonitropyridines (e.g., 2-chloro-3-nitropyridine) react rapidly with amines or sulfonamide anions via

under mild conditions. The ring nitrogen stabilizes the Meisenheimer complex intermediate.[1] -

Nitroaniline Route: Halonitrobenzenes are less reactive. While the nitro group activates the ring, it often requires higher temperatures or strong bases. Frequently, palladium-catalyzed Buchwald-Hartwig couplings are required if the halide is not ortho/para to the nitro group.

Protocol: Synthesis of Nitropyridine Sulfonamide

Objective: Synthesis of N-(3-nitropyridin-2-yl)benzenesulfonamide via displacement.

-

Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Benzenesulfonamide (1.2 eq),

(2.0 eq). -

Solvent: DMF or DMSO (Polar aprotic solvents favor

). -

Procedure:

-

Dissolve sulfonamide and base in solvent; stir at RT for 15 min to generate the anion.

-

Add 2-chloro-3-nitropyridine.

-

Heat to 60–80°C for 2–4 hours. (Note: Nitroaniline analogs often require >100°C or Pd catalysis).

-

Workup: Pour into ice water. Acidify with 1M HCl to precipitate the product (protonate the sulfonamide

). -

Purification: Recrystallization from EtOH/Water.

-

Synthetic Decision Workflow (DOT Diagram)

Figure 1: Synthetic decision tree highlighting the superior

Medicinal Chemistry & Safety: The Nitro Liability

While the pyridine scaffold offers physicochemical advantages, the nitro group remains a "structural alert" in both classes.

Metabolic Reduction & Mutagenicity

Both nitropyridines and nitroanilines are susceptible to nitroreductases (bacterial and hepatic).

-

Mechanism:

. -

Toxicity: The hydroxylamine intermediate (

) can undergo esterification (e.g., sulfation/acetylation) to form a nitrenium ion, a potent electrophile that alkylates DNA (Mutagenicity/Ames Positive). -

Differentiation: The electron-deficient pyridine ring can alter the reduction potential (

). Generally, electron-withdrawing rings make the nitro group easier to reduce (more positive

Metabolic Pathway Diagram (DOT)

Figure 2: Metabolic reduction pathway of nitroaromatics leading to potential genotoxicity.

References

-

Physicochemical Properties of Pyridine Deriv

- Source: N

- Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis

-

URL:[Link]

-

Nucleophilic Arom

) Reactivity -

Sulfonamide Acidity and

- Source: ACS Omega

- Title: Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides

-

URL:[Link]

-

Nitro Group Metabolic Stability

Sources

Methodological & Application

Synthesis of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide from 2-chloro-3-nitropyridine

Application Note & Protocol

Topic: A Comprehensive Guide to the

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-heteroaryl sulfonamides are a critical pharmacophore present in numerous FDA-approved drugs.[1][2] Their synthesis, therefore, remains a subject of intense interest in medicinal and organic chemistry. The target molecule, N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide, serves as a valuable building block for more complex molecular architectures. This application note provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for C-N bond formation.[1]

The chosen synthetic route leverages the high reactivity of 2-chloro-3-nitropyridine. The potent electron-withdrawing nitro group at the 3-position significantly activates the C2 position of the pyridine ring towards nucleophilic attack, making the chlorine atom an excellent leaving group.[3] This electronic activation allows for an efficient and regioselective reaction with the deprotonated N-ethylmethanesulfonamide nucleophile under relatively mild conditions. This guide offers a self-validating protocol, from reagent handling to final product characterization, grounded in established chemical principles.

Reaction Scheme & Mechanism

The synthesis proceeds via a classical SNAr mechanism. The first step involves the deprotonation of N-ethylmethanesulfonamide using a strong, non-nucleophilic base like sodium hydride (NaH) to generate the corresponding sulfonamide anion. This potent nucleophile then attacks the electron-deficient C2 carbon of 2-chloro-3-nitropyridine. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the desired N-arylated sulfonamide product.

Materials & Equipment

Reagents & Chemicals

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Supplier | Notes |

| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.54 | Sigma-Aldrich | Purity ≥98% |

| N-Ethylmethanesulfonamide | 40993-68-0 | 123.17 | Alfa Aesar | Purity ≥98% |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | Acros Organics | 60% dispersion in mineral oil |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Fisher Scientific | Sure/Seal™ Bottle |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | VWR | ACS Grade |

| Saturated aq. NH₄Cl | N/A | N/A | Lab Prepared | |

| Brine (Saturated aq. NaCl) | N/A | N/A | Lab Prepared | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | EMD Millipore | Granular |

| Silica Gel | 7631-86-9 | 60.08 | Sorbent Technologies | 230-400 mesh |

Equipment

-

Two-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bars

-

Septa and needles

-

Argon or Nitrogen gas inlet

-

Oil bath with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Flash chromatography system

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Analytical balance

-

NMR spectrometer, Mass spectrometer (for characterization)

Experimental Protocol

Part 1: Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[5][6]

-

Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[5]

-

Reagent Handling:

-

2-Chloro-3-nitropyridine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] Avoid inhalation of dust and contact with skin and eyes.[9]

-

Sodium Hydride (NaH): Flammable solid and water-reactive. It liberates flammable hydrogen gas upon contact with water or protic solvents. Handle the 60% dispersion in mineral oil with care.

-

Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

-

-

Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[5] In case of skin contact, wash immediately with plenty of water.[5] If you feel unwell, seek immediate medical advice.[5]

Part 2: Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide.

Part 3: Step-by-Step Protocol

Reaction Setup:

-

Place a 100 mL two-neck round-bottom flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. Ensure all glassware is oven-dried.

-

To the flask, add N-ethylmethanesulfonamide (1.23 g, 10.0 mmol, 1.0 equiv).

-

Add 30 mL of anhydrous DMF via syringe and stir to dissolve. Cool the solution to 0 °C in an ice bath.

Deprotonation: 4. Carefully weigh sodium hydride (60% dispersion in mineral oil, 440 mg, 11.0 mmol, 1.1 equiv) in a separate vial. 5. Add the NaH dispersion to the stirred solution in the flask portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur. 6. Allow the resulting mixture to stir at 0 °C for 30 minutes.

Nucleophilic Aromatic Substitution: 7. In a separate beaker, dissolve 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous DMF. 8. Add the 2-chloro-3-nitropyridine solution dropwise to the reaction flask at 0 °C over 15 minutes using a syringe. 9. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 10. Heat the reaction mixture in an oil bath to 60 °C. 11. Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 2-chloro-3-nitropyridine starting material.

Work-up and Extraction: 12. Once the reaction is complete, cool the flask to 0 °C in an ice bath. 13. Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. 14. Transfer the mixture to a 250 mL separatory funnel and add 50 mL of deionized water and 50 mL of ethyl acetate. 15. Shake the funnel, allow the layers to separate, and collect the organic layer. 16. Extract the aqueous layer two more times with 25 mL of ethyl acetate. 17. Combine all organic layers and wash with 50 mL of brine. 18. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification: 19. Purify the crude material by flash column chromatography on silica gel. 20. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to isolate the pure product. 21. Combine the pure fractions and remove the solvent in vacuo to yield N-Ethyl-N-(3-nitropyridin-2-yl)methanesulfonamide as a solid.

Characterization & Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: Expected to be a yellow or off-white solid.

-

¹H NMR (400 MHz, CDCl₃): Predicted chemical shifts (δ) would include:

-

Aromatic protons on the pyridine ring (three distinct signals).

-

A quartet corresponding to the -CH₂- protons of the ethyl group.

-

A triplet corresponding to the -CH₃ protons of the ethyl group.

-

A singlet for the methyl protons of the methanesulfonamide group.

-

-

¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbon atoms in the molecule are expected.

-

Mass Spectrometry (ESI+): The calculated m/z for [M+H]⁺ is approximately 246.05. The observed mass should correspond to this value.

-

Yield: A typical isolated yield for this type of reaction would be in the range of 70-90%.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Reaction is sluggish or incomplete | Insufficiently dried reagents/glassware; Inactive NaH; Low temperature. | Ensure all reagents and solvents are anhydrous. Use fresh NaH. Consider increasing the reaction temperature to 80 °C. |

| Multiple spots on TLC after reaction | Side reactions; Incomplete reaction. | Ensure dropwise addition of the electrophile to prevent side reactions. Allow the reaction to run longer if starting material is still present. |

| Low yield after purification | Product loss during work-up; Inefficient chromatography. | Ensure thorough extraction from the aqueous phase. Optimize the solvent system for column chromatography to achieve better separation. |

References

-

Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+%. Available at: [Link]

-

Scribd. Nitropyridines Synthesis via Pyridine Nitration. Available at: [Link]

-

Canadian Science Publishing. (1954). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. Available at: [Link]

-

Becica, J., et al. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. ChemRxiv. Available at: [Link]

-

ResearchGate. N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. Available at: [Link]

-

ResearchGate. N‐arylation of methanesulfonamide with various aryl halides (Teo method). Available at: [Link]

- Google Patents. (2010). Process for preparation of nitropyridine derivatives.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine. Available at: [Link]

-

Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Available at: [Link]

-

ResearchGate. (2000). Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. Available at: [Link]

-

National Center for Biotechnology Information. (2011). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E. Available at: [Link]

-

Shilin, S. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Available at: [Link]

-

International Union of Pure and Applied Chemistry. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry. Available at: [Link]

-

PrepChem.com. Synthesis of ethyl 3-nitropyridine 2-mercaptoacetate. Available at: [Link]

-

ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available at: [Link]

-

The Royal Society of Chemistry. (2013). Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite. Chemical Communications. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 119565, N-(2-(Ethyl(3-methyl-4-nitrosophenyl)amino)ethyl)-methanesulfonamide. Available at: [Link]

-

MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences. Available at: [Link]

-

Wennerström, O., et al. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

Application Note & Protocol: A Guide to the Sulfonylation of 2-(Ethylamino)-3-nitropyridine

Abstract

This document provides a comprehensive technical guide for the sulfonylation of 2-(ethylamino)-3-nitropyridine, a key transformation for synthesizing N-substituted sulfonamides. Sulfonamides are a cornerstone of medicinal chemistry, valued for their metabolic stability and bioisosteric relationship to amides.[1][2] This protocol details a robust, representative procedure for reacting the secondary amine of the 2-(ethylamino)-3-nitropyridine scaffold with a generic sulfonyl chloride. It encompasses a discussion of the underlying reaction mechanism, a detailed step-by-step experimental protocol, critical safety considerations, and a framework for troubleshooting. The methodologies described herein are designed for researchers in synthetic chemistry and drug development, providing the foundational knowledge to adapt and optimize this reaction for various sulfonylating agents.

Introduction and Scientific Context

The sulfonamide functional group is a privileged motif found in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants.[1] Its synthesis is a fundamental transformation in organic chemistry. The classical and most direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride.[3] This reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond.[3][4]

The substrate, 2-(ethylamino)-3-nitropyridine, is an interesting scaffold for several reasons. The pyridine ring is a common feature in bioactive molecules.[5][6] The presence of a strong electron-withdrawing nitro group (-NO2) at the 3-position significantly modulates the electronic properties of the pyridine ring, influencing the reactivity of the adjacent amino group. This guide provides a detailed protocol to successfully navigate this specific transformation.

Reaction Mechanism and Rationale

The sulfonylation of an amine is a classic nucleophilic acyl substitution-type reaction, where the sulfonyl chloride acts as the electrophile.

Mechanism Pathway:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(ethylamino)-3-nitropyridine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, expelling the chloride ion as a leaving group.

-

Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and generating the final sulfonamide product. The base is crucial to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]

A simplified representation. Image placeholders would be replaced with actual chemical structures in a full implementation.

Caption: General mechanism for the sulfonylation of a secondary amine.

Health and Safety Precautions

Safe laboratory practice is paramount. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive.[9][10] They can cause severe skin burns and eye damage.[9] Upon contact with water or moisture, they can release corrosive HCl gas. Handle with extreme care and under an inert atmosphere if possible.[10]

-

Nitropyridines: Nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation of dust or contact with skin.[5]

-

Solvents (e.g., Dichloromethane, DMF): These are volatile organic compounds. Avoid inhalation and skin contact.

-

Bases (e.g., Pyridine, Triethylamine): These are flammable, volatile, and have strong odors. Ensure the fume hood has adequate ventilation.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7][11]

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction of 2-(ethylamino)-3-nitropyridine with a generic sulfonyl chloride (e.g., benzenesulfonyl chloride).

4.1 Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-(Ethylamino)-3-nitropyridine | >97% | Commercial Source |

| Benzenesulfonyl Chloride | >98% | Commercial Source |

| Triethylamine (Et3N) or Pyridine | Anhydrous, >99.5% | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial Source |

| Saturated Sodium Bicarbonate (NaHCO3) Soln. | Reagent Grade | N/A |

| Brine (Saturated NaCl Solution) | Reagent Grade | N/A |

| Anhydrous Magnesium Sulfate (MgSO4) | Reagent Grade | Commercial Source |

| Silica Gel | 230-400 mesh | Commercial Source |

| Round-bottom flask & magnetic stir bar | - | - |

| Addition funnel | - | - |

| Ice bath | - | - |

4.2 Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(ethylamino)-3-nitropyridine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine or pyridine (1.2 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM in an addition funnel. Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching: Upon completion, carefully quench the reaction by adding deionized water.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO3 solution, and finally with brine.

-

Work-up - Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

Caption: A step-by-step workflow for the synthesis and purification.

Troubleshooting and Key Considerations

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer. Gentle heating (e.g., 40 °C) may be required, but monitor for side products. |

| Inactive sulfonyl chloride (hydrolyzed). | Use a fresh bottle of sulfonyl chloride or purify it before use. | |

| Low Yield | Product loss during aqueous work-up. | Ensure pH is correct during washes. Perform back-extractions of the aqueous layers to recover any dissolved product. |

| Difficult purification. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. | |

| Side Product Formation | Reaction with residual water. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |

| Over-sulfonylation or reaction at another site. | This is unlikely for this substrate but can be minimized by maintaining low temperatures during addition. |

Expert Insight: The electron-withdrawing nitro group decreases the nucleophilicity of the ethylamino nitrogen compared to a non-nitrated analogue. While the reaction is generally robust, it may require slightly longer reaction times or gentle warming to proceed to completion.

References

- Wei, B., et al. (2014). Synthesis of sulfonylethenamines by oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.

- Pereshivko, O. P., & Peshkov, V. A. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.

-

Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

-

Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. [Link]

-

Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

-

Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]

- Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. (2024). Pearson.

- Safety Data Sheet for a representative sulfonyl chloride.

-

Pyridine-3-sulfonyl chloride hydrochloride Material Safety Data Sheet. (2005). Cole-Parmer. [Link]

- Pyridine-3-Sulfonyl Chloride - Material Safety Data Sheet (MSDS). (2026). Santa Cruz Biotechnology.

-

Nitropyridines in the Synthesis of Bioactive Molecules. (Date not specified). National Institutes of Health (NIH). [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (Date not specified). National Institutes of Health (NIH). [Link]

- Synthesis and Functionalization of 3-Nitropyridines.

-

Bakke, J. M. (Date not specified). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry. [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2020). MDPI. [Link]

-

Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (Date not specified). National Institutes of Health (NIH). [Link]

-

Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). National Institutes of Health (NIH). [Link]

-

Two-step synthesis of 2-methyl-3-nitropyridines. (Date not specified). ResearchGate. [Link]

-

Synthesis of 2(3'-diethylaminothiophenoxy)-3-nitro-pyridine. (Date not specified). PrepChem.com. [Link]

- Electrochemical meta-C−H Sulfonylation of Pyridines with Nucleophilic Sulfinates. (2024).

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Show how you would use the same sulfonyl chloride as used in the ... | Study Prep in Pearson+ [pearson.com]

- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbull.com [chemicalbull.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) of 2-Halo-3-Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Halo-3-Nitropyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a nitro group (–NO₂) and a halogen onto this heterocyclic system dramatically alters its electronic landscape, transforming it into a highly versatile and reactive intermediate for organic synthesis. Specifically, 2-halo-3-nitropyridines are powerful building blocks in drug discovery due to their predisposition to undergo nucleophilic aromatic substitution (SNAr).

The inherent electron deficiency of the pyridine ring, significantly amplified by the potent electron-withdrawing nitro group at the 3-position, renders the carbon at the 2-position highly electrophilic.[1][2] This activation facilitates the displacement of the halogen (a good leaving group) by a wide variety of nucleophiles, enabling the facile introduction of diverse functional groups. This reactivity profile is central to the synthesis of numerous bioactive molecules, including enzyme inhibitors and other therapeutic agents.[2][3]

This guide provides a comprehensive overview of the SNAr of 2-halo-3-nitropyridines, detailing the underlying mechanism, practical experimental protocols, and key considerations for successful application in a research and development setting.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of 2-halo-3-nitropyridines proceeds through a well-established two-step addition-elimination mechanism.[1][4] This is distinct from Sₙ2 reactions, as it occurs at an sp²-hybridized carbon and does not involve a backside attack.[5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex (Rate-Determining Step)

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring.[4][6] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The aromaticity of the pyridine ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction.[6] The strong electron-withdrawing nitro group at the 3-position is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of this step.[5][7]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, faster step, the halide ion is eliminated from the Meisenheimer complex.[4] This expulsion of the leaving group restores the aromaticity of the pyridine ring, yielding the final substituted product.[4][6]

.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).[2]

Key Reaction Parameters and Considerations

The success and efficiency of the SNAr reaction on 2-halo-3-nitropyridines are influenced by several critical factors:

-

The Nature of the Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, thiolates, and carbanions.[2][8] The nucleophilicity of the reagent will impact the reaction rate.

-

The Halogen Leaving Group: The reactivity of the 2-halopyridine substrate can be influenced by the identity of the halogen. In many SNAr reactions where the first step is rate-determining, the reactivity order is F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.[9]

-

Solvent: The choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[10]

-

Temperature: While many SNAr reactions on activated pyridines proceed at room temperature or with gentle heating, some less reactive nucleophiles may require elevated temperatures to achieve a reasonable reaction rate.[8]

-

Base: When using nucleophiles such as amines or thiols, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is often added to scavenge the HX produced during the reaction.[4]

Applications in Drug Discovery

The SNAr of 2-halo-3-nitropyridines is a widely utilized strategy in the synthesis of pharmaceutical agents. The resulting 2-substituted-3-nitropyridines can serve as key intermediates for further functionalization. For instance, the nitro group can be readily reduced to an amino group, which is a critical pharmacophore in many bioactive molecules.[1][11]

A notable example is the use of 2-chloro-4-methyl-3-nitropyridine as a precursor in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV/AIDS.[2]

Detailed Experimental Protocols

General Protocol for the SNAr of 2-Chloro-3-nitropyridine with an Amine Nucleophile

This protocol provides a general procedure for the reaction of 2-chloro-3-nitropyridine with a primary or secondary amine.

Materials:

-

2-Chloro-3-nitropyridine (1.0 equiv)

-

Amine nucleophile (1.1-1.5 equiv)

-

Anhydrous base (e.g., K₂CO₃ or triethylamine, 1.5-2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-3-nitropyridine and the anhydrous solvent.

-

Stir the mixture until the starting material is fully dissolved.

-

Add the anhydrous base to the solution, followed by the dropwise addition of the amine nucleophile.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC). Typical reaction times range from a few hours to overnight.

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature if heated.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-3-nitropyridine derivative.

Caption: General laboratory workflow for SNAr reactions.[2]

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Halo-3-nitropyridines and many nucleophiles can be toxic and/or irritants. Handle with care and consult the Safety Data Sheet (SDS) for each reagent before use.

-

Some reactions may be exothermic. Control the rate of addition of reagents and use an ice bath if necessary.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | 1. Inactive nucleophile. 2. Insufficient reaction temperature. 3. Poor quality starting materials or solvent. | 1. Use a stronger nucleophile or add a catalyst. 2. Increase the reaction temperature and/or time. 3. Use freshly purified starting materials and anhydrous solvents. |

| Formation of side products | 1. Reaction temperature is too high. 2. Competing reaction pathways. 3. Presence of water or other impurities. | 1. Lower the reaction temperature. 2. Modify the reaction conditions (e.g., change solvent or base) to favor the desired pathway. 3. Ensure all reagents and solvents are anhydrous. |

| Incomplete reaction | 1. Insufficient reaction time. 2. Deactivation of the nucleophile. 3. Reversibility of the reaction. | 1. Extend the reaction time. 2. Use a larger excess of the nucleophile and/or base. 3. Remove a byproduct to drive the equilibrium towards the product. |

Conclusion

The nucleophilic aromatic substitution of 2-halo-3-nitropyridines is a robust and highly valuable transformation in modern organic synthesis, particularly within the realm of drug discovery and development. A thorough understanding of the reaction mechanism, careful consideration of the key reaction parameters, and adherence to well-defined experimental protocols are essential for leveraging the full potential of this powerful synthetic tool. The ability to introduce a wide array of functional groups at the 2-position of the pyridine ring provides a reliable and efficient pathway for the generation of novel molecular entities with potential therapeutic applications.

References

- Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine.

- Cee, V. J., et al. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 23(10), 1485-1489.

- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.

- Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

- ChemHelpASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube.

- Sasaki, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.

- PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.

- chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne.

- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- Oloba-Whenu, O. A., et al. (2024). A Computational Study of the SNAr Reaction Mechanisms in 2-Ethoxy-3,5- Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine: Toward Designing Putative SARS-CoV-2 Inhibitors. ResearchGate.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.

- Benchchem. (n.d.). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.

- University of Calgary. (n.d.). 2 - Reaction Examples.

- Majid, R. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.

- Gehringer, M., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemMedChem.

- Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953.

- Ryabukhin, S. V., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 25(22), 5369.

- Wu, J., et al. (n.d.). Directed nucleophilic aromatic substitution reaction. ChemRxiv.

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.

- National Center for Biotechnology Information. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

- Springer Nature. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.

- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.

- Wiley Online Library. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

- Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.

- University of California, Irvine. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.

- National Center for Biotechnology Information. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

- RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.

- ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.

- ChemHelpASAP. (2020, February 2). SNAr reaction mechanism [Video]. YouTube.

- University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis.

- ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions.

- Reddit. (2023, February 24). I was thinking for an SnAr reaction, two nitro groups might work (but NH(CH3)2 is only a weak base, so I'm not too sure). Alternatively, if they were two strong electron donating groups, the Br may leave on its own, allowing the NH(CH3)2 to attack.

- mediaTUM. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.

- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. users.wfu.edu [users.wfu.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Cyclization of 2-Amino-3-nitropyridine Derivatives to Imidazo[4,5-b]pyridines

Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1] Its structural architecture, featuring a fusion of imidazole and pyridine rings, makes it a bioisostere of naturally occurring purines, allowing it to interact with a wide array of biological targets.[2][3] This versatility has led to the development of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology, anti-inflammatory agents, antivirals, and potent anticancer molecules.[4][5][6][7][8]

A robust and highly versatile strategy for constructing this valuable scaffold is the reductive cyclization of readily available 2-amino-3-nitropyridine derivatives. This approach offers a convergent synthesis where the key pyridine-2,3-diamine intermediate is generated in situ, immediately undergoing cyclization with a suitable electrophile. This guide provides an in-depth exploration of the mechanistic principles, field-proven protocols, and critical insights necessary for researchers to successfully implement this transformation.

Core Principle: The Reductive Cyclization Cascade

The fundamental transformation hinges on a two-stage process that is often performed in a single pot:

-

Reduction: The nitro group at the C3 position of the pyridine ring is selectively reduced to a primary amine. This is the critical step that unmasks the nucleophilicity required for cyclization.

-

Cyclization & Aromatization: The newly formed, highly reactive ortho-diamine intermediate attacks an electrophilic partner (often an aldehyde, ketone, or carboxylic acid derivative), leading to the formation of the imidazole ring. A subsequent dehydration or oxidation step yields the final, stable aromatic imidazo[4,5-b]pyridine system.

The choice of reducing agent is paramount and dictates the reaction conditions, substrate tolerance, and scalability of the synthesis.

Caption: General workflow for reductive cyclization.

Synthetic Methodologies: Protocols and Mechanistic Insights

Several reliable methods exist for achieving this transformation. The choice depends on the specific substrate, desired scale, and available laboratory equipment. Below are four extensively validated protocols.

Protocol 1: Iron-Mediated Reductive Cyclization (Bechamp Reduction)

Expertise & Experience: This is a classic, cost-effective, and highly scalable method. Iron powder in an acidic medium is a powerful and selective reducing agent for aromatic nitro groups. The acidic environment simultaneously activates the iron and catalyzes the final dehydration step of the cyclization. This method is particularly robust for one-pot reactions where an aldehyde is used as the cyclizing partner.[7][9]

Experimental Workflow Diagram:

Caption: Step-by-step workflow for iron-mediated synthesis.

Detailed Step-by-Step Protocol:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-amino-3-nitropyridine derivative (1.0 equiv), the desired aldehyde (1.1-1.2 equiv), and a solvent mixture such as ethanol/water (4:1, v/v).

-

Reagent Addition: Add iron powder (4.0 equiv) and ammonium chloride (0.2 equiv) or glacial acetic acid (1.0 equiv) to the suspension.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the nitro-pyridine starting material. Typical reaction times are 4-12 hours.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and filter the suspension through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with the same solvent.

-

Isolation: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Trustworthiness (Self-Validation):

-

Visual Cue: A color change from the typically yellow 3-nitropyridine solution to a darker, often brown or black suspension (due to iron/iron oxides) is expected.

-

TLC Analysis: Use a mobile phase like 50% ethyl acetate in hexanes. The starting material is highly polar and UV-active. The product, being less polar than the intermediate diamine, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

-

Troubleshooting: If the reaction stalls, it may be due to deactivated iron. Cautious addition of more acid can help reactivate the surface. Incomplete cyclization may leave the pyridine-2,3-diamine intermediate, which is highly unstable and may appear as a streak on the TLC plate; ensuring a slight excess of the aldehyde can prevent this.

Protocol 2: Tin(II) Chloride (SnCl₂) Mediated Synthesis

Expertise & Experience: Stannous chloride is a classic, homogeneous reducing agent for nitro groups, offering milder conditions compared to iron.[7] It is particularly effective for syntheses starting from ketones or aldehydes. The reaction is often performed in a single step where SnCl₂ acts as both the reductant and a Lewis acid to promote the condensation and cyclization.[7]

Detailed Step-by-Step Protocol:

-